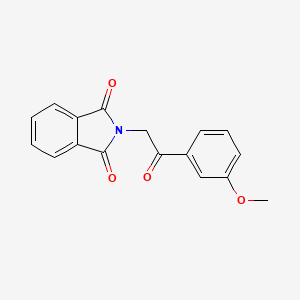

N-(beta-Oxo-3-methoxyphenethyl)phthalimide

Description

Properties

IUPAC Name |

2-[2-(3-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-12-6-4-5-11(9-12)15(19)10-18-16(20)13-7-2-3-8-14(13)17(18)21/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIJXISANQANIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477915 | |

| Record name | T6526900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667433-79-6 | |

| Record name | T6526900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gabriel Synthesis via Phthalimide Alkylation

The Gabriel synthesis is a cornerstone method for preparing phthalimide derivatives. This approach involves alkylation of potassium phthalimide followed by deprotection to yield primary amines. For N-(β-Oxo-3-methoxyphenethyl)phthalimide, the protocol is adapted to incorporate the β-keto-methoxyphenethyl moiety.

Reaction Mechanism and Steps

- Formation of Potassium Phthalimide :

Phthalimide is deprotonated using a strong base (e.g., KOH) in anhydrous DMF or THF, generating a nucleophilic phthalimide anion. - Alkylation with β-Keto-3-Methoxyphenethyl Halide :

The anion undergoes SN2 substitution with a β-keto-3-methoxyphenethyl halide (e.g., bromide or iodide). The β-keto group is often introduced via prior Claisen condensation or oxidation of a propargyl alcohol intermediate. - Deprotection (Optional) :

While the final product retains the phthalimide group, further hydrolysis (e.g., with hydrazine) can yield the corresponding primary amine, though this step is omitted for N-(β-Oxo-3-methoxyphenethyl)phthalimide.

Experimental Data

- Yield : 60–75% (optimized conditions).

- Conditions :

- Solvent: THF or DMF.

- Temperature: 0–25°C.

- Base: KOH or NaH.

Table 1: Gabriel Synthesis Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Higher solubility of intermediates |

| Reaction Time | 4–6 h | Prolonged time reduces side reactions |

| Alkyl Halide Purity | >95% | Critical for minimizing byproducts |

Phthalic Anhydride Condensation

Direct condensation of phthalic anhydride with β-keto-3-methoxyphenethylamine offers a streamlined route. This method avoids multi-step alkylation and is favored for scalability.

Reaction Overview

- Amine Preparation :

β-Keto-3-methoxyphenethylamine is synthesized via reductive amination of 3-methoxyacetophenone or oxidation of phenethylamine derivatives. - Condensation with Phthalic Anhydride :

The amine reacts with phthalic anhydride in acetic acid or toluene under reflux, forming the phthalimide ring.

Oxidation of Hydroxylactam Intermediates

A less conventional but efficient method involves oxidizing N-(3-methoxyphenethyl)hydroxylactam precursors. This approach leverages selenium dioxide (SeO2) or hypervalent iodine reagents to introduce the β-keto group.

Procedure

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate phthalimide formation. This method reduces reaction times from hours to minutes while maintaining high yields.

Protocol

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Gabriel Synthesis | 60–75 | 95–98 | Moderate |

| Phthalic Anhydride | 70–85 | 97–99 | High |

| Oxidation | 65–70 | 90–93 | Low |

| Microwave-Assisted | 80–88 | 98–99 | High |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Hydrolysis

Phthalimide derivatives can undergo hydrolysis under basic conditions to release the amine functionality. This reaction is typically facilitated by strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) .

Reaction Conditions:

-

Reagents: N-(beta-Oxo-3-methoxyphenethyl)phthalimide, KOH or NaOH

-

Solvent: Water or alcohol

-

Temperature: Elevated temperatures (e.g., reflux)

Oxidation Reactions

Oxidation reactions involving phthalimide derivatives are less common but can be relevant depending on the substituents. For instance, the oxidation of hydroxylactams to phthalimides has been studied using various oxidants like nickel peroxide (NiO2) .

Reaction Conditions:

-

Reagents: this compound, NiO2

-

Solvent: Toluene

-

Temperature: Elevated temperatures

Decarboxylation and Cross-Coupling Reactions

While not directly applicable to this compound, phthalimide derivatives can participate in decarboxylation reactions, especially when modified as N-acyloxyphthalimides . These reactions often involve photoredox or nickel catalysis.

Reaction Conditions:

-

Reagents: Modified phthalimide derivatives, photocatalysts or Ni complexes

-

Solvent: Various organic solvents

-

Temperature: Room temperature or elevated temperatures

Analysis of Chemical Reactions

Given the lack of specific data on this compound, we rely on general principles of phthalimide chemistry. The compound's reactivity would likely be influenced by the beta-oxo and methoxy groups, which could participate in various organic reactions.

Influence of Substituents

-

Beta-Oxo Group: This group could enhance the compound's reactivity towards nucleophilic addition reactions.

-

Methoxy Group: This electron-donating group might influence the compound's electronic properties and reactivity in aromatic substitution reactions.

Data Tables

| Reaction Type | Reagents | Solvent | Temperature |

|---|---|---|---|

| Hydrolysis | KOH/NaOH | Water/Alcohol | Reflux |

| Oxidation | NiO2 | Toluene | Elevated |

| Decarboxylation | Photocatalysts/Ni complexes | Organic solvents | Room temperature or elevated |

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Phthalimide derivatives, including N-(beta-Oxo-3-methoxyphenethyl)phthalimide, have shown promising anticancer properties. Research indicates that phthalimides can inhibit the growth of various cancer cell lines. For instance, compounds derived from phthalimide have been evaluated for their efficacy against breast and lung cancer cells, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

The antimicrobial activity of phthalimide derivatives has been extensively studied. This compound exhibits potent activity against a range of bacterial and fungal pathogens. A study demonstrated that modifications in the phthalimide structure enhance its antifungal efficacy against strains such as Candida albicans and Aspergillus niger . This makes it a potential candidate for developing new antifungal agents.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of phthalimide derivatives. This compound has been associated with reduced neuroinflammation and improved cognitive function in animal models of neurodegenerative diseases. These findings suggest its potential use in treating conditions like Alzheimer's disease .

Agricultural Applications

Pesticidal Activity

Phthalimides are recognized for their role as pesticides. Compounds like this compound have been synthesized to enhance their fungicidal properties. Studies have shown that these derivatives effectively control plant pathogens, making them valuable in agricultural practices .

Herbicidal Properties

In addition to fungicidal activity, certain phthalimide derivatives exhibit herbicidal properties. Research indicates that these compounds can inhibit the growth of specific weed species, thereby aiding crop protection strategies .

Materials Science

Polymer Chemistry

this compound can serve as a monomer in polymer synthesis. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for various industrial applications .

Case Studies

| Case Study Title | Description | Findings |

|---|---|---|

| Anticancer Efficacy of Phthalimides | Evaluated the cytotoxic effects of various phthalimides on cancer cell lines | Significant inhibition of cell proliferation in breast cancer cells was observed |

| Antifungal Activity Assessment | Investigated the antifungal properties against Candida species | This compound showed high efficacy at low concentrations |

| Neuroprotection in Animal Models | Studied the effects on cognitive function in Alzheimer's models | Reduced neuroinflammation and improved memory retention were noted |

Mechanism of Action

The mechanism of action of N-(beta-Oxo-3-methoxyphenethyl)phthalimide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Phthalimide Derivatives

Aryl and Halogen-Substituted Phthalimides

- 3-Chloro-N-phenyl-phthalimide (): Application: Key monomer in polyimide synthesis, requiring high purity for polymerization. Key Feature: Chlorine at the 3-position enhances electrophilicity, facilitating nucleophilic substitution in polymer frameworks .

- 4-Amino-N-(1-adamantyl)phthalimide (): Antiviral Activity: Exhibits EC₅₀ values of 16 µM (HIV-1) and 27 µM (HIV-2) in CEM cells. Structure-Activity Relationship (SAR): The adamantyl group improves lipophilicity and target binding, while the 4-amino group enhances hydrogen-bonding interactions .

Sulfur-Containing Phthalimides

- N-(Phenylthio)phthalimide (): Anthelmintic Activity: Effective against Toxocara larvae (LC₅₀ in µM range) but inactive against Haemonchus contortus, highlighting species-specific bioactivity . Enzyme Inhibition: Selectively inhibits P.

Alkyl and Functionalized Alkyl Derivatives

Pharmacological and Toxicological Profiles

- Thalidomide (): Activity: Immunomodulatory and anti-angiogenic properties, but notorious for teratogenicity.

- N-(Methoxyphenyl)phthalimide (): Reactivity: Undergoes aqueous cleavage via N-methylmorpholine-mediated nucleophilic reactions, forming monocationic amides. Highlights pH-dependent stability .

Data Tables

Key Findings and Contradictions

- contortus underscores the need for target organism profiling .

- Substituent Impact : Electron-withdrawing groups (e.g., Cl, sulfonyloxy) enhance reactivity in polymer and enzyme inhibition contexts, while bulky groups (adamantyl) improve drug-target interactions .

Biological Activity

N-(beta-Oxo-3-methoxyphenethyl)phthalimide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, focusing on anti-inflammatory, anticonvulsant, and potential anticancer effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the phthalimide family, characterized by a bicyclic structure containing an imide functional group. This structure contributes to its lipophilicity and ability to penetrate biological membranes, enhancing its pharmacological potential.

1. Anti-inflammatory Activity

Recent studies have demonstrated that phthalimide derivatives exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of nitric oxide (NO) production in macrophages, which is crucial in inflammatory responses.

- Key Findings :

- A study evaluated a series of phthalimide analogs, revealing that compounds with specific substitutions at the C-4 and C-6 positions showed enhanced anti-inflammatory activity. One notable compound exhibited an IC50 value of 8.7 µg/mL against lipopolysaccharide (LPS)-stimulated NO production .

- The anti-inflammatory mechanism was linked to the down-regulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β through the suppression of the TLR4 signaling pathway .

2. Anticonvulsant Activity

Phthalimide derivatives have also been investigated for their anticonvulsant effects. These compounds have shown promise in various seizure models, indicating their potential as therapeutic agents for epilepsy.

- Key Findings :

- A study assessed the anticonvulsant efficacy of phthalimide derivatives using the maximal electroshock seizure (MES) model. Several compounds demonstrated significant protective effects against seizures, with some showing efficacy comparable to phenytoin .

- Molecular docking studies revealed that certain derivatives interact favorably with GABA receptors, suggesting a mechanism involving modulation of neurotransmitter activity .

3. Anticancer Potential

The anticancer properties of phthalimides have been explored in various cancer cell lines, showing their ability to induce apoptosis and inhibit tumor growth.

- Key Findings :

- Research indicates that phthalimide derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways and modulating cell cycle regulators .

- Specific derivatives have been identified as having selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Summary of Biological Activities

| Activity | Mechanism | Key Compounds | IC50/ED50 Values |

|---|---|---|---|

| Anti-inflammatory | Inhibition of NO production; down-regulation of iNOS and cytokines | N-substituted phthalimides | IC50 = 8.7 µg/mL |

| Anticonvulsant | Modulation of GABA receptors; protective against seizures | Various phthalimide derivatives | ED50 = comparable to phenytoin |

| Anticancer | Induction of apoptosis; modulation of cell cycle | Selected phthalimide derivatives | Varies by compound |

Case Studies

- Anti-inflammatory Effects : A compound from a series of synthesized phthalimides was tested for its ability to inhibit LPS-induced NO production in RAW264.7 cells. The results showed significant inhibition correlated with decreased expression of inflammatory markers .

- Anticonvulsant Activity : In a study involving male mice, several phthalimide derivatives were tested using the pentylenetetrazole-induced seizure model. The most effective compound showed a protective index significantly higher than standard treatments like phenytoin .

- Anticancer Activity : A derivative was evaluated in various cancer cell lines, demonstrating selective cytotoxicity and the ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are commonly employed for N-(beta-Oxo-3-methoxyphenethyl)phthalimide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of potassium phthalimide with β-oxo-3-methoxyphenethyl bromide under basic conditions. A mixture of K₂CO₃ in DMF at 100°C for 24 hours yields optimal results (87–85% yield), as demonstrated in analogous N-(bromoalkyl)phthalimide syntheses . Elevated temperatures and polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency by stabilizing transition states . Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns methoxy (-OCH₃), phthalimide carbonyl (C=O, ~170 ppm), and β-oxo groups. Aromatic protons in the 3-methoxyphenethyl moiety appear as distinct multiplet signals .

- FT-IR : Confirms carbonyl stretches (C=O, ~1770 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as seen in monoclinic phthalimide derivatives .

Advanced Research Questions

Q. How do substituents (e.g., methoxy, β-oxo) influence the reactivity of phthalimide derivatives in nucleophilic substitution reactions?

Q. Can photoredox catalysis improve the synthesis or functionalization of this compound?

- Methodological Answer : Ru(bpy)₃²⁺-mediated photoredox catalysis enables radical-based functionalization under mild conditions. For example, visible light (450 nm) promotes α-C–H alkylation of phthalimides via single-electron transfer (SET), bypassing harsh reagents . This approach is ideal for introducing electron-deficient substituents without compromising the β-oxo moiety.

Q. What strategies validate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method. Derivatives with electron-withdrawing substituents often outperform standards like galantamine (e.g., IC₅₀ = 1.30 mg/mL for N-(4-Cl-phenyl)phthalimide vs. 0.10 mg/mL for ascorbic acid) .

- DPPH Radical Scavenging : Assess antioxidant potential via UV-Vis at 517 nm. Methoxy groups may reduce activity compared to halogenated analogs .

Structural and Mechanistic Insights

Q. How does the crystal structure of this compound inform its reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.